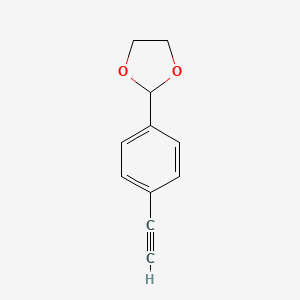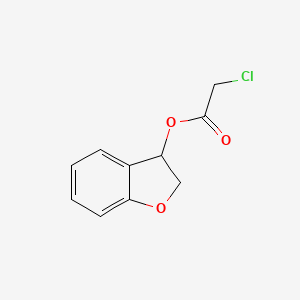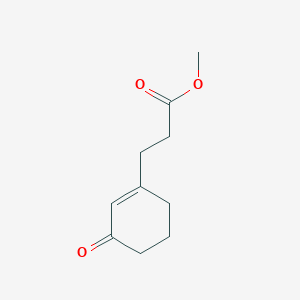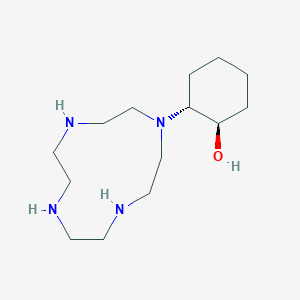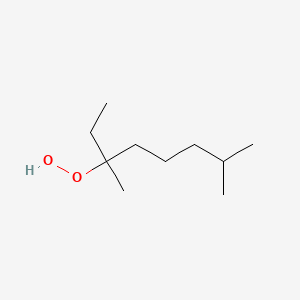![molecular formula C18H21NO3 B14268108 N-[2-(Naphthalen-1-yl)propanoyl]-L-valine CAS No. 184482-57-3](/img/structure/B14268108.png)
N-[2-(Naphthalen-1-yl)propanoyl]-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Naphthalen-1-yl)propanoyl]-L-valine is a chemical compound with the molecular formula C₁₈H₂₁NO₃. It is a group of stereoisomers and is known for its unique structural properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Naphthalen-1-yl)propanoyl]-L-valine typically involves the reaction of 2-(naphthalen-1-yl)propanoic acid with L-valine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Naphthalen-1-yl)propanoyl]-L-valine undergoes various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohol derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and electrophilic reagents like nitric acid (HNO₃) for nitration .
Major Products
The major products formed from these reactions include naphthoquinone derivatives, alcohol derivatives, and substituted naphthalene compounds .
Applications De Recherche Scientifique
N-[2-(Naphthalen-1-yl)propanoyl]-L-valine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(Naphthalen-1-yl)propanoyl]-L-valine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cell signaling and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalen-2-yl-propan-1-one: A compound with a similar naphthalene ring structure but different functional groups.
2-(1-Naphthalen-2-yl-ethylidene)-malononitrile: Another naphthalene derivative with distinct chemical properties.
Uniqueness
N-[2-(Naphthalen-1-yl)propanoyl]-L-valine is unique due to its combination of a naphthalene ring and an amino acid moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
184482-57-3 |
|---|---|
Formule moléculaire |
C18H21NO3 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-(2-naphthalen-1-ylpropanoylamino)butanoic acid |
InChI |
InChI=1S/C18H21NO3/c1-11(2)16(18(21)22)19-17(20)12(3)14-10-6-8-13-7-4-5-9-15(13)14/h4-12,16H,1-3H3,(H,19,20)(H,21,22)/t12?,16-/m0/s1 |
Clé InChI |
KUUSMLDSAIRQSX-INSVYWFGSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NC(=O)C(C)C1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(C)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


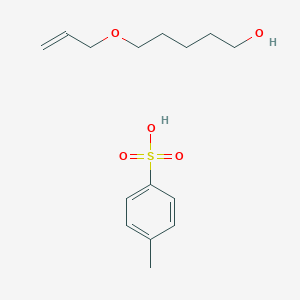
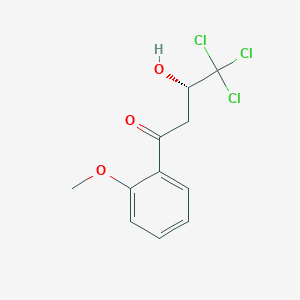


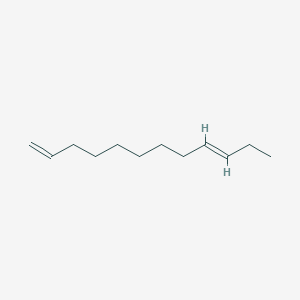
![3-{6-[(4-Nitrophenyl)sulfanyl]-1,3-benzothiazol-2-yl}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14268045.png)
![Diethyl [1,3-bis(trimethylsilyl)prop-2-en-1-yl]phosphonate](/img/structure/B14268052.png)
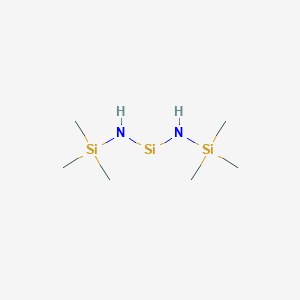
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)
